molecular formula C11H14O2 B1386035 2-(Cyclopentyloxy)phenol CAS No. 29941-90-0

2-(Cyclopentyloxy)phenol

Cat. No.: B1386035
CAS No.: 29941-90-0
M. Wt: 178.23 g/mol
InChI Key: XNBCPAOEBIGWDW-UHFFFAOYSA-N
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Description

2-(Cyclopentyloxy)phenol is a phenolic compound with the chemical formula C11H14O2. It is known for its potential therapeutic and industrial applications, exhibiting various biological activities such as anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

2-(Cyclopentyloxy)phenol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.

    Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

    Medicine: The compound’s anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.

    Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Future Directions

Phenolic compounds, including 2-(Cyclopentyloxy)phenol, have drawn increasing attention due to their potent antioxidant properties and their marked effects in the prevention of various oxidative stress associated diseases such as cancer . Future research may focus on the development of new antimicrobial molecules, the enhancement of their antioxidant properties through functionalization, and their potential applications in medicine .

Biochemical Analysis

Biochemical Properties

2-(Cyclopentyloxy)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds, including this compound, are known to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress . This compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to proteins and modulate their activity, contributing to its biological effects.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds can activate or inhibit signaling pathways such as the MAPK and NF-κB pathways, which are involved in cell proliferation, differentiation, and apoptosis . This compound may also affect gene expression by regulating transcription factors and epigenetic modifications. Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes and the production of reactive oxygen species (ROS).

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, this compound may inhibit the activity of COX and LOX enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can modulate the expression of genes involved in oxidative stress and inflammation by interacting with transcription factors such as Nrf2 and NF-κB. These interactions contribute to the overall biological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Phenolic compounds are generally stable under acidic conditions but may degrade in alkaline and neutral media . Over time, this compound may undergo chemical modifications that affect its biological activity. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, apoptosis, and oxidative stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects may be observed, where a certain dosage level is required to elicit a biological response. It is essential to determine the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. Phenolic compounds are metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases (UGTs), which facilitate their conversion into more water-soluble metabolites for excretion . These metabolic pathways may also involve the conjugation of this compound with glucuronic acid, sulfate, or glutathione. The interactions of this compound with metabolic enzymes can influence its bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Phenolic compounds can be transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be localized to specific cellular compartments, such as the cytosol, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications . For example, phenolic compounds with specific targeting signals may be directed to the mitochondria, where they can modulate mitochondrial function and oxidative stress responses. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of cyclopentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentyloxy)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are valuable for their redox properties

    Reduction: Reduction of quinones back to phenols can be achieved using reagents like sodium borohydride (NaBH4).

    Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are frequently used reducing agents.

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly used

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-(Cyclopentyloxy)phenol can be compared with other phenolic compounds such as:

    Phenol: While phenol itself is a simple aromatic compound, this compound has additional functional groups that enhance its biological activities.

    m-Aryloxy Phenols: These compounds share similar structural features but differ in their specific substituents, which can affect their reactivity and applications.

    Quinones: Oxidized derivatives of phenols, quinones have distinct redox properties that are crucial for various biochemical processes.

Properties

IUPAC Name

2-cyclopentyloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCPAOEBIGWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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